molecular formula C20H18O8 B11053152 7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one

7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one

Katalognummer B11053152
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: COGNPFQOKPMEFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3,4-Dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one is a complex organic compound belonging to the class of chromen-8-ones. This compound is characterized by the presence of multiple methoxy groups and a dioxolo ring fused to the chromen backbone. It is known for its potential biological activities and has been the subject of various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one typically involves the following steps:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

7-(3,4-Dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted chromen-8-ones and their derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one involves its interaction with cellular targets. It has been shown to induce apoptosis in cancer cells by activating specific molecular pathways . The compound’s methoxy groups and dioxolo ring play a crucial role in its biological activity, allowing it to interact with enzymes and receptors involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(3,4-Dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one is unique due to its specific arrangement of methoxy groups and the presence of a dioxolo ring. These structural features contribute to its distinct chemical reactivity and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C20H18O8

Molekulargewicht

386.4 g/mol

IUPAC-Name

7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one

InChI

InChI=1S/C20H18O8/c1-22-12-6-5-10(7-13(12)23-2)11-8-26-17-14(15(11)21)16(24-3)19-20(18(17)25-4)28-9-27-19/h5-8H,9H2,1-4H3

InChI-Schlüssel

COGNPFQOKPMEFA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C4C(=C3OC)OCO4)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.